molecular formula C21H20N4O3S2 B2748784 3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 896012-73-0

3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No. B2748784
CAS RN: 896012-73-0
M. Wt: 440.54
InChI Key: MRVYVLWLBZCVRY-UHFFFAOYSA-N
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Description

3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H20N4O3S2 and its molecular weight is 440.54. The purity is usually 95%.
BenchChem offers high-quality 3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-acetyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agent Development

Compounds with the 1,2,4-triazole moiety have been extensively studied for their anticancer properties. The presence of this moiety in the compound suggests potential efficacy as an anticancer agent. Research indicates that derivatives of 1,2,4-triazole, including those similar to our compound, show promising cytotoxic activity against various cancer cell lines, such as MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . These compounds can selectively target cancer cells while sparing normal cells, which is a significant advantage in chemotherapy.

Antimicrobial Applications

The 1,2,4-triazole derivatives are known to possess antimicrobial properties. This compound, due to its structural similarity to known antimicrobial agents, could be explored for its efficacy against bacteria and fungi. Such compounds can be used to develop new antibiotics or antifungal medications, addressing the growing concern of antimicrobial resistance .

Enzyme Inhibition for Disease Treatment

The compound’s ability to form hydrogen bonds with biological targets makes it a candidate for enzyme inhibition. It could be designed to bind to specific enzymes involved in disease processes, such as aromatase, which is a target for breast cancer treatment. Molecular docking studies can help understand the binding modes of these derivatives in the enzyme’s active site .

Analgesic and Anti-inflammatory Drugs

The structural features of 1,2,4-triazole-containing compounds have been associated with analgesic and anti-inflammatory activities. This suggests that our compound could be synthesized and tested for pain relief and inflammation reduction, potentially leading to new treatments for chronic pain and inflammatory diseases .

Antioxidant Properties

Antioxidants play a crucial role in protecting the body from oxidative stress and related diseases. The compound’s framework, which includes the 1,2,4-triazole ring, may exhibit antioxidant properties. This could lead to the development of supplements or drugs that help mitigate oxidative damage in cells .

Neuroprotective Effects

Research on 1,2,4-triazole derivatives has also indicated potential neuroprotective effects. These compounds could be beneficial in the treatment of neurodegenerative diseases by protecting neuronal cells from damage or death. Further studies could explore this application for our compound, potentially contributing to therapies for conditions like Alzheimer’s or Parkinson’s disease .

properties

IUPAC Name

3-acetyl-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-14-6-8-16(9-7-14)20-23-21-25(24-20)18(13-29-21)10-11-22-30(27,28)19-5-3-4-17(12-19)15(2)26/h3-9,12-13,22H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVYVLWLBZCVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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